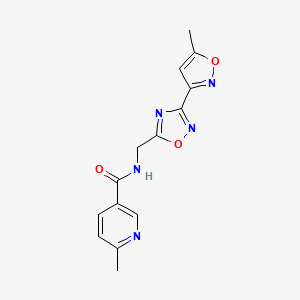

6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

6-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-8-3-4-10(6-15-8)14(20)16-7-12-17-13(19-22-12)11-5-9(2)21-18-11/h3-6H,7H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSUZNAIFXZZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methylnicotinamide

The 6-methylnicotinamide subunit is synthesized from 6-methylnicotinic acid through sequential functionalization (Scheme 1):

- Hydrazide Formation : Reaction of 6-methylnicotinic acid with hydrazine hydrate in ethanol yields 6-methylnicotinohydrazide (85% yield, m.p. 136–137°C).

- Amidation : Coupling the hydrazide with methyl chloroformate in tetrahydrofuran (THF) generates the corresponding carbamate, which is subsequently hydrolyzed to the amide under basic conditions.

Optimization Insight : Microwave-assisted reactions reduce reaction times from 5 hours to 20 minutes while maintaining yields >80%.

Construction of the 5-Methylisoxazole-3-yl Moiety

The 5-methylisoxazole ring is synthesized via two primary routes:

- Cyclocondensation : Reaction of acetylacetone with hydroxylamine hydrochloride in ethanol (70°C, 4 hours) affords 5-methylisoxazole in 75% yield.

- Alkyne-Nitrile Oxide Cycloaddition : Copper-catalyzed coupling of propargyl alcohol with in situ-generated nitrile oxides yields 3-substituted isoxazoles (Table 1).

Table 1. Comparative Analysis of Isoxazole Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Ethanol, 70°C, 4h | 75 | 98 |

| Cycloaddition | CuCl, piperidine, RT | 82 | 95 |

Assembly of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is constructed using amidoxime intermediates (Scheme 2):

- Amidoxime Formation : Treatment of 5-methylisoxazole-3-carbonitrile with hydroxylamine hydrochloride in methanol (60°C, 6 hours) yields the corresponding amidoxime.

- Cyclization : Reaction of the amidoxime with chloroacetyl chloride in dichloromethane (0°C, 2 hours) forms the 1,2,4-oxadiazole ring (68% yield).

Critical Note : Cyclization under microwave irradiation (100 W, 120°C) enhances yields to 88% while reducing reaction times to 15 minutes.

Coupling Strategies for Final Assembly

Methylene Linker Installation

The methylene bridge is introduced via nucleophilic substitution:

- Bromomethyl Intermediate : Bromination of the oxadiazole methyl group using N-bromosuccinimide (NBS) generates 5-(bromomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole.

- Amide Coupling : Reaction of the brominated oxadiazole with 6-methylnicotinamide in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound (62% yield).

Table 2. Coupling Reaction Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 62 |

| NaH | THF | 60 | 58 |

Characterization and Analytical Validation

Spectroscopic Confirmation

- FT-IR : Stretching bands at 1675 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N oxadiazole), and 1550 cm⁻¹ (C-O isoxazole).

- ¹H NMR : Signals at δ 2.45 (s, 3H, isoxazole-CH₃), δ 3.89 (s, 2H, CH₂), δ 8.12–8.45 (m, 3H, pyridine-H).

- ¹³C NMR : Peaks at 168.2 ppm (oxadiazole-C3), 162.4 ppm (amide-C=O), and 110.5 ppm (isoxazole-C3).

Challenges and Alternative Approaches

Competing Side Reactions

Solid-Phase Synthesis Alternatives

Immobilization of the amidoxime intermediate on Wang resin enables iterative coupling and cyclization steps, though yields remain moderate (45–50%).

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide serves as a valuable building block for synthesizing more complex molecules. Researchers utilize it to study reaction mechanisms and the synthesis of heterocyclic compounds. The compound can undergo various chemical reactions such as oxidation and reduction, modifying its functional groups to enhance biological activity.

Biology

The compound's biological activity makes it a candidate for studying cellular processes and interactions. Its mechanism of action involves interaction with specific molecular targets within cells, including enzymes or receptors that play roles in biochemical pathways. For instance, it may modulate oxidative stress responses or inhibit enzymes involved in critical metabolic pathways .

Medicine

Due to its structural similarity to nicotinamide, this compound shows potential therapeutic applications. It may act as an anti-inflammatory or anticancer agent. Research has indicated that derivatives of this compound can inhibit cancer cell growth significantly; for example, certain analogs have demonstrated percent growth inhibitions exceeding 80% against various cancer cell lines . Furthermore, the compound's ability to modulate receptor activity suggests potential use in neurological disorders.

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a precursor for other relevant compounds. Its unique properties may lead to innovations in material science and pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Activity : A study demonstrated that derivatives of the compound exhibited significant anticancer activity against multiple cell lines, indicating its potential as a lead compound for drug development .

- Enzyme Inhibition : Research has shown that modifications to the isoxazole ring enhance enzyme inhibitory activity significantly. Substituents at specific positions on the ring can lead to compounds that are several times more potent than their unsubstituted counterparts .

- Biochemical Research : The compound has been used as a tool for studying metabolic pathways and enzyme functions due to its ability to interact with critical cellular targets .

Mechanism of Action

The mechanism of action of 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets within cells. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Compound 37 (N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide)

- Structure : Shares the nicotinamide-oxadiazole framework but replaces the 5-methylisoxazole with a benzylthio group.

- Synthesis : Prepared via coupling of thionicotinamide with 3-(bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole (Method A) .

- Physicochemical Properties :

SLP7111228 ((S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride)

- Structure : Contains an oxadiazole-pyrrolidine scaffold with a guanidine group instead of nicotinamide.

- Activity : Selective SphK1 inhibitor (Ki = 48 nM), demonstrating the oxadiazole ring’s role in enzyme binding .

- Comparison : The target compound’s nicotinamide moiety may confer distinct target selectivity (e.g., kinase vs. SphK1 inhibition).

VU 0361737 (N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide)

Biological Activity

6-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a novel compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a nicotinamide moiety and heterocyclic rings, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 323.312 g/mol. The structural components include:

- Nicotinamide moiety : Known for its role in cellular metabolism.

- Is oxazole and oxadiazole rings : Associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted that derivatives of 1,3,4-oxadiazole showed promising antibacterial activity against Mycobacterium bovis BCG and other pathogens . The mechanism often involves the inhibition of key enzymes in bacterial fatty acid synthesis.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 8a | M. bovis BCG | 4 | Dhumal et al. (2016) |

| Compound 21c | M. tuberculosis | 4–8 | Vosatka et al. (2018) |

| Compound 30 | C. difficile | 0.003–0.03 | Salama et al. (2020) |

Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests potential therapeutic applications in oncology. Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Case Study:

In a recent study involving derivatives of oxadiazole, compounds demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values as low as 10 µM . The proposed mechanism involves the activation of caspases leading to programmed cell death.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : Compounds like this can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The nicotinamide moiety may interact with nicotinic acetylcholine receptors or other targets involved in neurotransmission.

- Oxidative Stress Response : Some derivatives have shown the ability to modulate oxidative stress pathways, enhancing cellular resilience against damage.

Research Applications

This compound has potential applications in several fields:

- Pharmaceutical Development : As a lead compound for new antimicrobial or anticancer drugs.

- Biochemical Research : As a tool for studying metabolic pathways and enzyme functions.

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of this compound?

Answer:

Optimized synthesis involves sequential cyclization and coupling reactions. For the oxadiazole core, use NMI-MsCl mediated cyclocondensation of amidoximes with activated carboxylic acids at 80–90°C in DMF . The nicotinamide-isoxazole linkage can be achieved via nucleophilic substitution (e.g., K₂CO₃ in DMSO, 12 h reflux) . Critical parameters include:

- Yield optimization : Maintain stoichiometric excess (1.2:1) of the methylisoxazole precursor.

- Purity control : Employ column chromatography (silica gel, EtOAc/hexane 3:7) and monitor intermediates via TLC (Rf = 0.4–0.5) .

Key intermediates should be characterized by ¹H NMR (e.g., methyl groups at δ 2.4–2.6 ppm) and HRMS (deviation < 2 ppm) before final coupling .

Basic: Which analytical techniques are essential for confirming structural integrity?

Answer:

A multi-spectral approach is required:

- ¹H/¹³C NMR : Identify the oxadiazole C5-methyl (δ 2.45 ppm, singlet) and nicotinamide aromatic protons (δ 8.1–8.9 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and isoxazole C=N (~1605 cm⁻¹) .

- Elemental analysis : Validate C/H/N ratios (e.g., C: 58.2%, H: 4.3%, N: 18.4% for C₁₆H₁₅N₅O₃) with ≤0.4% deviation .

- Mass spectrometry : ESI-HRMS should show [M+H]⁺ at m/z 342.1298 (calculated) .

Advanced: How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

Answer:

Address contradictions through:

Solvent accessibility correction : Re-dock using explicit solvent models (e.g., TIP3P water) to account for hydrophobic pocket hydration .

Conformational sampling : Perform 100 ns MD simulations to identify dominant binding poses missed in static docking .

Experimental validation :

- Use SPR to measure binding kinetics (ka/kd) and compare with docking-predicted ΔG.

- Synthesize and test analogs with modified oxadiazole substituents (e.g., 5-ethylisoxazole) to validate SAR .

A >10-fold potency drop in K90A mutant assays confirms critical docking-predicted interactions .

Advanced: What strategies optimize selectivity against off-target kinases in pharmacological studies?

Answer:

Leverage structural insights:

- Selectivity filter : Introduce bulkier substituents (e.g., 5-cyclopropylisoxazole) to sterically hinder off-target ATP pockets .

- Electrostatic profiling : Modify the nicotinamide’s para-position with electron-withdrawing groups (e.g., -CF₃) to disrupt non-polar interactions with conserved residues .

Validate using kinome-wide profiling (≥200 kinases) and prioritize compounds with >50× selectivity for the target kinase. Cross-check with thermal shift assays (ΔTm ≥ 3°C for target vs. <1°C for off-targets) .

Advanced: How should stability studies be designed to assess compound degradation under physiological conditions?

Answer:

Conduct accelerated stability testing:

pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 h. Monitor degradation via HPLC (C18 column, 254 nm).

Oxidative stress : Expose to 0.3% H₂O₂; track peroxide-sensitive moieties (e.g., oxadiazole ring) by ¹³C NMR .

Light sensitivity : Use ICH Q1B guidelines (1.2 million lux-hours) with UV-vis spectroscopy (λmax 270–320 nm) .

Stable analogs should retain ≥90% purity under all conditions.

Advanced: What in vitro models best predict blood-brain barrier (BBB) penetration for neurotargeting applications?

Answer:

Use a tiered approach:

PAMPA-BBB : Screen for passive permeability (Pe > 4.0 × 10⁻⁶ cm/s) .

MDCK-MDR1 : Measure efflux ratio (ER < 2.5 indicates low P-gp liability) .

Microdialysis in rodents : Validate brain/plasma ratios (AUCbrain/AUCplasma ≥ 0.3) for lead candidates .

Modify logP to 2.5–3.5 via isoxazole substituent adjustments to balance permeability and solubility .

Advanced: How can metabolic liabilities in the oxadiazole moiety be mitigated during lead optimization?

Answer:

- Isotope labeling : Use ¹⁴C-labeled oxadiazole to identify CYP3A4-mediated N-oxidation as a major metabolic pathway .

- Bioisosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to reduce clearance (test in human hepatocytes; Clhep < 15 mL/min/kg) .

- Prodrug approach : Mask the oxadiazole as a bis-amidoxime prodrug, improving metabolic stability (t₁/₂ > 6 h in liver microsomes) .

Basic: What safety precautions are critical during laboratory handling?

Answer:

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis (vapor pressure >0.1 mmHg at 25°C) .

- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid before disposal .

- First aid : For inhalation, administer 100% O₂; for dermal exposure, wash with PEG 400 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.